molecular formula C14H13N3O2S B13996172 (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate CAS No. 76919-52-3

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate

Cat. No.: B13996172
CAS No.: 76919-52-3
M. Wt: 287.34 g/mol
InChI Key: LGAMDEYJWLNIKD-UHFFFAOYSA-N
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Description

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate is a chemical compound known for its potent pest control capabilities. It is primarily used as an active ingredient in pesticides due to its ability to inhibit the enzyme acetylcholinesterase, leading to the paralysis of target pests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate typically involves the reaction of 6-phenylimidazo[2,1-b][1,3]thiazole with N-methylcarbamic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

    Biology: Studied for its effects on acetylcholinesterase and its potential use in developing new insecticides.

    Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.

    Industry: Used in the formulation of pesticides and other agrochemical products.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of the neurotransmitter acetylcholine at synaptic junctions, causing continuous stimulation of the muscles, which eventually results in paralysis of the target pests . The molecular target is acetylcholinesterase, and the pathway involved is the cholinergic pathway.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate pesticide that inhibits acetylcholinesterase.

    Aldicarb: A carbamate insecticide with similar enzyme inhibition properties.

    Methomyl: A carbamate insecticide used for pest control.

Uniqueness

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate is unique due to its specific chemical structure, which provides a high level of potency and selectivity in inhibiting acetylcholinesterase. This makes it particularly effective in pest control applications compared to other carbamate pesticides.

Properties

CAS No.

76919-52-3

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate

InChI

InChI=1S/C14H13N3O2S/c1-15-14(18)19-9-11-12(10-5-3-2-4-6-10)16-13-17(11)7-8-20-13/h2-8H,9H2,1H3,(H,15,18)

InChI Key

LGAMDEYJWLNIKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=C(N=C2N1C=CS2)C3=CC=CC=C3

Origin of Product

United States

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